Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester
Description
Z-L-2-Aminohexanoic acid-N-hydroxysuccinimide ester (CAS: 36360-62-0; molecular formula: C₁₈H₂₂N₂O₆), also referred to as Z-NLE-OSU or Z-Norleucine-OSU, is a carbamate-protected amino acid derivative activated as an N-hydroxysuccinimide (NHS) ester. This compound is widely used in peptide synthesis and bioconjugation due to its ability to selectively acylate primary amines (-NH₂) under mild conditions . The benzyloxycarbonyl (Z) group protects the α-amino group of norleucine (2-aminohexanoic acid), enabling controlled reactivity during stepwise peptide assembly. NHS esters are favored for their high efficiency in forming stable amide bonds without requiring coupling agents like carbodiimides .
While specific toxicity data for Z-L-2-aminohexanoic acid-NHS ester are unavailable, its decomposition products include nitrogen oxides (NOₓ), carbon dioxide (CO₂), and carbon monoxide (CO) under incompatible conditions (e.g., exposure to strong oxidizers) .
Properties
Molecular Formula |
C18H22N2O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24) |
InChI Key |
ZAKAALIYVFELQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The most established method for preparing NHS esters involves carbodiimide-based activation. As detailed in US3317559A , this approach employs N,N'-dicyclohexylcarbodiimide (DCC) to mediate the condensation between Z-L-norleucine and N-hydroxysuccinimide (NHS). The reaction proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the target ester.
Key Steps:
- Activation: Z-L-norleucine (1.0 equiv) and NHS (1.1 equiv) are dissolved in anhydrous dioxane or dimethylformamide (DMF) at 0–5°C.
- Coupling: DCC (1.1 equiv) is added dropwise, and the mixture is stirred at 4°C for 12–24 hours.
- Workup: Precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure.
- Crystallization: The crude product is recrystallized from methylene chloride/petroleum ether to achieve >95% purity.
Optimization and Challenges
- Solvent Selection: Polar aprotic solvents (DMF, dioxane) enhance reagent solubility but may require low temperatures (−20°C) to suppress racemization.
- Yield and Purity: Typical yields range from 85–97%, with purity dependent on recrystallization efficiency. DCU removal is critical, as residual byproducts can interfere with downstream applications.
- Scalability: Industrial-scale production often substitutes DCC with water-soluble carbodiimides (e.g., EDC) to simplify purification, though this may reduce activation efficiency.
Table 1: Representative Reaction Conditions for DCC-Mediated Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dioxane/DMF (1:1) | |
| Temperature | 0–5°C | |
| Reaction Time | 12–24 hours | |
| Yield | 86–97% | |
| Purity (Post-Crystallization) | ≥95% |
Halophosphoric Acid Ester-Assisted One-Pot Synthesis
Innovative Protocol from US5734064A
A patent by Hoechst AG introduces a halophosphoric acid ester (e.g., diphenyl chlorophosphate)-mediated method that bypasses carbodiimide reagents. This one-pot approach simplifies purification and improves yields by eliminating DCU formation.
Synthetic Pathway:
- Activation: Z-L-norleucine (1.0 equiv), NHS (1.05 equiv), and diphenyl chlorophosphate (1.2 equiv) are combined in acetone or acetonitrile.
- Base Addition: Triethylamine (2.5 equiv) is introduced to neutralize HCl generated during the reaction.
- Reaction Conditions: The mixture is heated to 50°C for 1–2 hours, enabling rapid esterification.
- Isolation: The product is extracted with ethyl acetate, washed with aqueous NaHCO₃, and crystallized from methyl tert-butyl ether.
Advantages Over Traditional Methods
- Reduced Byproducts: No DCU formation eliminates filtration steps, reducing processing time by 40%.
- Higher Yields: Reported yields exceed 94% due to improved reaction kinetics and reduced side reactions.
- Solvent Flexibility: Acetone and acetonitrile offer safer alternatives to DMF, aligning with green chemistry principles.
Table 2: Comparative Analysis of Synthesis Methods
Critical Factors Influencing Synthesis Efficiency
Protecting Group Stability
The Z group’s stability under acidic or basic conditions dictates reagent compatibility. For instance, the halophosphoric acid method avoids strongly acidic environments, preserving the Z group’s integrity. In contrast, DCC-mediated reactions require stringent pH control during workup.
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards primary amines, leading to the formation of stable amide bonds. This compound does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reactions are usually carried out in aqueous or organic solvents at a pH range of 6.5-8.5.
Major Products: The primary product formed from the reaction of this compound with primary amines is the corresponding amide. This product is stable and can be used in various biochemical applications .
Scientific Research Applications
Chemistry: In chemistry, Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is used as a reagent for the synthesis of peptides and other complex molecules. Its ability to form stable amide bonds makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is widely used for the biotinylation of proteins and other biomolecules. Biotinylation is a process where biotin is attached to proteins, enabling their detection and purification using avidin or streptavidin-based methods .
Medicine: In the medical field, this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to label proteins with biotin allows for the creation of highly sensitive diagnostic tests .
Industry: Industrially, this compound is used in the production of bioconjugates and functionalized materials. Its reactivity with primary amines makes it suitable for modifying surfaces and creating advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction results in the formation of a stable amide bond, which is crucial for the bioconjugation process. The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the nucleophilic attack by the primary amine .
Comparison with Similar Compounds
Reactivity and Selectivity
- Z-L-2-Aminohexanoic Acid-NHS Ester: Exhibits specificity for primary amines, making it ideal for peptide chain elongation without side reactions. Unlike bifunctional crosslinkers (e.g., GMBS), it lacks thiol reactivity .
- Functionalized NHS Esters : Compounds like GMBS and 5-azido-2-nitrobenzoic acid-NHS ester integrate additional reactive groups (maleimide, azide) for orthogonal conjugation strategies .
Stability and Handling
- Z-L-2-Aminohexanoic acid-NHS ester shares hydrolytic instability common to NHS esters but is less prone to oxidation than aromatic analogs (e.g., caffeic acid-NHS ester) .
- Digoxigenin-linked NHS esters demonstrate broader pH stability (pH 2–13) compared to aliphatic NHS esters, which degrade rapidly in basic aqueous solutions .
Biological Activity
Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester (often referred to as NHS ester) is a significant compound in biochemical applications, particularly in protein modification and drug delivery systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of NHS Esters
NHS esters are reactive compounds that facilitate the formation of stable amide bonds with nucleophilic sites, such as primary amines found in proteins. The Z-L-2-aminohexanoic acid variant enhances this reactivity due to its unique structural properties, which can influence the efficiency and specificity of protein labeling.
- Reactivity with Amines : NHS esters react with primary amines to form stable amide bonds. This reaction is crucial for site-specific labeling of proteins, allowing researchers to attach various functional groups or probes for detection and analysis .
- pH-Dependent Behavior : The reactivity of NHS esters is influenced by pH levels. Studies have shown that at higher pH (around 9.0), the reaction rates significantly increase, leading to faster labeling processes compared to neutral pH (7.4) conditions . This characteristic can be exploited to optimize reaction conditions for specific applications.
- Gas Phase Reactivity : Recent research indicates that NHS esters can also engage in gas-phase reactions, which can be utilized in mass spectrometry for peptide analysis. This expands the utility of NHS esters beyond traditional solution-phase applications .
Table 1: Summary of Key Studies on NHS Esters
Applications in Biochemistry
- Protein Modification : The ability to label proteins site-specifically has profound implications in studying protein interactions, dynamics, and functions. For instance, using this compound allows researchers to attach fluorescent tags or biotin for purification and detection purposes .
- Drug Delivery Systems : The incorporation of NHS esters into drug design facilitates targeted delivery mechanisms by modifying therapeutic agents to improve their pharmacokinetic properties .
- Hemostatic Agents : Research has demonstrated that polymers functionalized with NHS esters can effectively promote blood clotting, making them potential candidates for developing next-generation hemostatic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
